molecular formula C11H17ClN2O B2562622 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1707361-70-3

3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B2562622
CAS No.: 1707361-70-3
M. Wt: 228.72
InChI Key: BCJIQHAZQYFZSZ-UHFFFAOYSA-N
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Description

3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . Its structure features a 3-methylpyridine ring linked via an ether bond to a piperidine ring, which is present as a hydrochloride salt to enhance stability and solubility in various research solvents . The compound is provided with high purity and is identified by 1707361-70-3 . This scaffold is related to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Compounds based on similar pyrrolopyridine and pyridine-piperidine scaffolds are frequently investigated for their diverse biological activities . These activities can include potential effects on the nervous system, such as analgesic or sedative properties, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities, making such chemical frameworks valuable starting points for pharmaceutical development . Researchers utilize this compound strictly for laboratory research purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses .

Properties

IUPAC Name

3-methyl-2-piperidin-4-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;/h2-3,6,10,12H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJIQHAZQYFZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 3-methyl-2-pyridinol with 4-piperidinol in the presence of a suitable base and solvent. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Moiety

The protonated piperidine nitrogen in the hydrochloride salt can participate in nucleophilic reactions after deprotonation. For example:

  • Alkylation/Acylation : Deprotonation with a base (e.g., K₂CO₃) enables reactions with alkyl halides or acyl chlorides. A structurally similar compound, 3-methyl-2-(piperidin-3-yloxy)pyridine, undergoes alkylation to form N-alkyl derivatives under mild conditions.

Reaction TypeReagents/ConditionsProduct Example
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpiperidine derivative
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-Acetylpiperidine derivative

Oxidation and Reduction Reactions

The pyridine ring and piperidine moiety exhibit distinct redox behavior:

  • Pyridine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine, yielding a bicyclic amine system. This is common in pyridine derivatives .

  • Piperidine Oxidation : Strong oxidants (e.g., KMnO₄) convert the piperidine ring to a nitro group or ketone, depending on conditions.

SubstrateReactionConditionsProduct
Pyridine ringHydrogenationH₂ (1 atm), Pd/C, EtOHPiperidine-fused bicyclic compound
PiperidineOxidationKMnO₄, H₂O, 100°CKetone or nitro derivative

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Occurs at the para position relative to the methyl group under mixed acid (HNO₃/H₂SO₄) conditions .

  • Halogenation : Bromine (Br₂/FeBr₃) substitutes at the ortho position to the methyl group .

ElectrophilePositionExample Product
NO₂⁺C-55-Nitro derivative
Br⁺C-33-Bromo derivative

Ether Cleavage and Functionalization

The piperidin-4-yloxy ether bond is susceptible to acid- or base-mediated cleavage:

  • Acidic Cleavage : Concentrated HCl at reflux hydrolyzes the ether to yield 2-hydroxypyridine and piperidin-4-ol .

  • Base-Mediated Displacement : Strong bases (e.g., NaH) facilitate substitution with thiols or amines .

ConditionsReagentsProducts
6M HCl, Δ2-Hydroxypyridine + piperidin-4-ol
NaH, R–SHThiol2-(Thioether)pyridine derivative

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings, enabling structural diversification:

  • Suzuki Coupling : Aryl boronic acids couple at the C-4 position using Pd(PPh₃)₄ and Na₂CO₃ .

  • Buchwald–Hartwig Amination : Introduces aryl amines at C-5 with Pd₂(dba)₃ and Xantphos .

Coupling TypeCatalystPositionExample Product
SuzukiPd(PPh₃)₄C-44-Arylpyridine derivative
Buchwald–HartwigPd₂(dba)₃C-55-(Arylamino)pyridine derivative

Scientific Research Applications

Therapeutic Potential

Research indicates that this compound exhibits diverse biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound may possess antitumor properties, making them potential candidates for cancer treatment.
  • Neurological Applications : Its interactions with receptors involved in pain perception suggest potential use in treating nociceptive and neuropathic pain .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes relevant in various diseases, contributing to its therapeutic profile.

Case Studies and Research Findings

Several studies have documented the applications of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride:

  • Pain Management : A study explored dual piperidine-based receptor ligands for treating pain. The findings indicated that modifications of this compound could enhance its efficacy against pain-related conditions .
  • Cancer Research : Research into the antitumor effects of similar compounds revealed promising results, suggesting that structural modifications could yield more potent derivatives for cancer therapy .
  • Biological Activity Assessment : Various tests have been conducted to evaluate the analgesic and anxiolytic properties of related compounds, highlighting the potential of this compound in pharmacological applications .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Differences
3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride - C₁₁H₁₇ClN₂O 3-Me, 2-O-piperidine 228.72 Reference compound
5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride 1185308-30-8 C₁₁H₁₇ClN₂O 5-Me, 2-O-piperidine 228.72 Positional isomer (methyl at C5 vs. C3)
5-Chloro-2-(piperidin-4-yloxy)pyridine 260441-44-9 C₁₀H₁₃ClN₂O 5-Cl, 2-O-piperidine 212.68 Halogen substitution (Cl vs. Me)
3-(Piperidin-4-yloxy)pyridine dihydrochloride 310880-81-0 C₁₀H₁₅Cl₂N₂O 3-O-piperidine, no methyl 250.15 No methyl group; dihydrochloride salt
2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride - C₁₁H₁₇Cl₂N₂O₂ 2-OMe, 4-O-piperidine 294.18 Methoxy substitution; altered substituent positions
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride - C₁₀H₁₅ClN₂O Pyrrolidine ring (5-membered) 214.69 5-membered ring vs. piperidine (6-membered)
Key Observations:
  • Positional Isomerism : The 5-methyl analog (CAS 1185308-30-8) shares the same molecular formula as the target compound but differs in substituent placement, which may alter steric interactions and binding affinity in biological systems .
  • Ring Size Variation : The pyrrolidine analog (5-membered ring) reduces steric hindrance compared to piperidine (6-membered), possibly influencing bioavailability and target engagement .
  • Salt Forms: Dihydrochloride salts (e.g., CAS 310880-81-0) exhibit higher solubility than monohydrochlorides but may require adjusted formulation strategies .

Biological Activity

3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}ClN2_{2}O, with a molar mass of approximately 228.72 g/mol. The compound features a pyridine ring substituted with a methyl group and a piperidine moiety, which contributes to its unique properties and biological activities.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular processes, influencing neurotransmitter systems and potentially offering therapeutic benefits in various conditions:

  • Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter signaling pathways, which may have implications for neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, thereby altering metabolic pathways critical for disease progression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies suggest that this compound can protect neuronal cells from damage, potentially useful in neurodegenerative diseases.
  • Anticancer Activity : Preliminary data indicate that it may possess cytotoxic properties against various cancer cell lines, including those of hypopharyngeal tumors.
  • Anti-inflammatory Properties : It has been implicated in reducing inflammation through modulation of specific signaling pathways.

Data Table: Summary of Biological Activities

Biological Activity Description Reference
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines

Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The compound's ability to modulate the expression of neuroprotective proteins was highlighted as a key mechanism.

Anticancer Activity

In research involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxicity comparable to the reference drug bleomycin. The study employed the "escape from flatland" approach to enhance binding interactions with target proteins, resulting in improved efficacy against tumor cells .

Anti-inflammatory Properties

Another investigation revealed that the compound could inhibit the production of inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-methyl-2-(piperidin-4-yloxy)pyridine hydrochloride in academic settings?

Methodological Answer:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled stoichiometric ratios of reagents to minimize side reactions. Base catalysts like NaOH are critical for deprotonation during ether bond formation between pyridine and piperidine derivatives .
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., 5–20% methanol in dichloromethane) is recommended to isolate the target compound. Final recrystallization in ethanol/water mixtures ensures ≥99% purity .
  • Safety : Implement inert atmosphere (N₂/Ar) to prevent oxidation and handle intermediates with hygroscopic or corrosive properties (e.g., HCl gas) using Schlenk-line techniques .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Confirm substitution patterns via ¹H NMR (e.g., piperidine OCH₂ protons at δ 3.5–4.0 ppm and pyridine CH₃ at δ 2.3–2.5 ppm) and ¹³C NMR (quaternary carbons near 150–160 ppm for aromatic rings) .
    • HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to detect [M+H]⁺ ions (expected m/z ~255 for free base; +36 for HCl adducts). Retention times should match reference standards .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if dust/aerosols form .
  • Storage : Store at 2–8°C in airtight, amber-glass containers under desiccant (silica gel) to prevent hygroscopic degradation. Avoid proximity to oxidizing agents .
  • Spill Management : Neutralize acid spills with sodium bicarbonate, collect residues in sealed containers, and dispose via hazardous waste channels .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

Methodological Answer:

  • Solubility : The HCl salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base. Use PBS (pH 7.4) or DMSO for biological assays .
  • Stability : Degrades above 180°C (decomposition onset). Avoid prolonged exposure to light or humidity, which can hydrolyze the piperidine-ether bond .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs targeting specific receptors (e.g., CNS targets)?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the piperidine-pyridine scaffold and receptors (e.g., σ-1 or 5-HT₃). Focus on hydrogen bonding (piperidine NH⁺) and hydrophobic contacts (methyl-pyridine) .
  • SAR Analysis : Modify substituents (e.g., Cl, OCH₃) at the pyridine 3-position to assess steric/electronic effects on binding affinity. Compare with analogs like 3-(2-methylphenoxy)piperidine hydrochloride .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cells) with LC₅₀ determination using MTT/WST-1. Compare results against conflicting literature, adjusting for batch purity and solvent artifacts .
  • Metabolite Profiling : Use LC-QTOF to identify oxidative metabolites (e.g., N-oxides) that may contribute to toxicity discrepancies .

Q. How can researchers investigate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., dibenzylfluorescein). IC₅₀ values >10 µM suggest low interaction risk .

Q. What experimental approaches validate the compound’s role as a kinase inhibitor scaffold?

Methodological Answer:

  • Kinase Profiling : Use Eurofins KinaseProfiler™ to test against a 50-kinase panel. Prioritize hits with <100 nM IC₅₀ (e.g., JAK2 or PI3Kδ) .
  • Crystallography : Co-crystallize with target kinases (e.g., PDB deposition) to identify binding motifs, such as hinge-region hydrogen bonds from the pyridine nitrogen .

Q. How to address spectral data contradictions (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Impurity Analysis : Use 2D NMR (HSQC, HMBC) to trace unexpected peaks to byproducts (e.g., unreacted 4-piperidinol or pyridine oxides) .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to confirm assignment ambiguities in crowded aromatic regions .

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